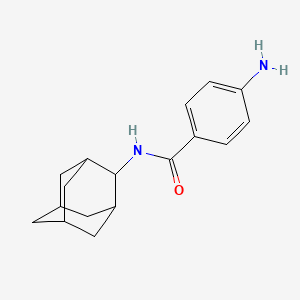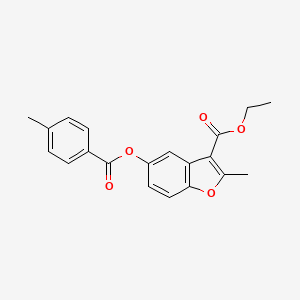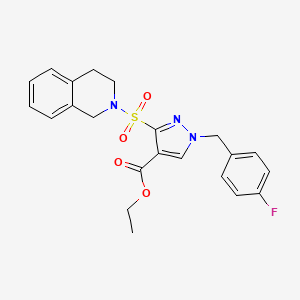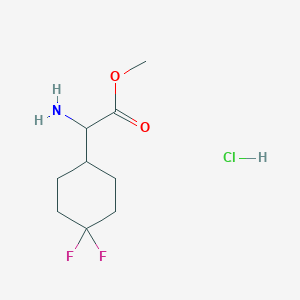
1,1-Diphenyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,1-Diphenyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea and related compounds has been a subject of interest due to their potential biological activities. In the first paper, novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors . The synthesis involved the introduction of the thioether linker and the arylurea moiety in the meta position, which was found to be crucial for the activity. Similarly, the second paper reports the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were evaluated for their antiproliferative activity against various cancer cell lines . The third paper describes the synthesis of N-substituted-phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)ureas with acaricidal activity .
Molecular Structure Analysis
The molecular structure of these urea derivatives is characterized by the presence of an arylurea moiety and a heterocyclic component, which are essential for their biological activity. The presence of substituents on the phenyl rings, such as hydrophobic groups, has been shown to significantly affect the potency of these compounds . The molecular docking studies in the first paper provide insights into the interaction of these molecules with the VEGFR-2 tyrosine kinase, which is key to their antiangiogenic effect .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these urea derivatives typically include the formation of the urea linkage and the introduction of various substituents through reactions such as thioetherification and methoxylation . These reactions are crucial for obtaining the desired biological activity and selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these urea derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of different substituents can modulate these properties to enhance the biological activity and pharmacokinetic profile of the compounds . The fourth paper discusses the algaecidal activity of substituted ureas and thioureas, indicating that the physical and chemical properties of these compounds can be tailored for specific biological applications .
Biological Activity and Case Studies
The biological evaluation of these compounds has shown promising results in various assays. The first paper reports significant inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) proliferation, migration, and tube formation, as well as increased apoptosis, indicating an antiangiogenic effect . The second paper demonstrates significant antiproliferative effects on cancer cell lines, with some compounds showing activity comparable to the positive-control sorafenib . The third paper shows that the synthesized ureas and thioureas have acaricidal activity . Lastly, the fifth paper reports on the antimicrobial activities of diphenyl(arylamino)(1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methylphosphonates, which showed moderate antibacterial and antifungal activities .
Aplicaciones Científicas De Investigación
Hydrogel Formation and Material Properties
Hydrogels formed by certain urea derivatives, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, can have their rheology and morphology fine-tuned by the identity of the anion used. This property is significant for materials science, where the physical properties of hydrogels can be adjusted for specific applications (Lloyd & Steed, 2011).
Photochromic Properties and Self-Assembling Architectures
The synthesis and study of 5-Ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans reveal their potential in forming self-assembling architectures. These compounds exhibit photochromic properties, changing their structure upon UV irradiation, which can be leveraged in the development of advanced materials and sensors (Sallenave et al., 2004).
Anticancer Potential
Research into pyrazole derivatives indicates potential anticancer applications. Compounds like (E)-4-(2-(3-chlorophenyl)hydrazono)-5-methyl-2,4-dihydro-3H-pyrazol-3-one have been synthesized and exhibit promising electronic structures and physico-chemical properties for use as anticancer agents. Docking studies suggest these compounds could act against specific cancer targets (Thomas et al., 2019).
Green Synthesis Approaches
The synthesis of 3-methyl-1,4-diphenyl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-ones/thiones in ionic liquids presents a green chemistry approach to producing compounds with potential medicinal and material applications. This method emphasizes environmental sustainability and efficiency (Sudhan et al., 2016).
Somatic Embryogenesis in Citrus
Investigations into diphenylurea derivatives have shown that they can induce somatic embryogenesis in Citrus species. This application is significant for agricultural biotechnology, offering a method to stimulate plant growth and development under controlled conditions (Carra et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1,1-diphenyl-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c27-22(25-16-19-21(24-14-13-23-19)20-12-7-15-28-20)26(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15H,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHUJYHFQGGNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diphenyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)
![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)
![N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2552295.png)
![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)
![2-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2552299.png)


![6-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2552304.png)



![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2552312.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)